Methyl 3-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate
Overview
Description
“1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone” is a chemical compound with the molecular formula C11H15N3O2 . It’s used for pharmaceutical testing .
Molecular Structure Analysis
The linear formula of this compound is C11H15N3O2 . The molecular weight is 221.261 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 221.261 . Other physical and chemical properties are not specified in the sources I found .Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated methods for synthesizing derivatives of Methyl 3-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate, highlighting its utility in creating complex molecular structures. For instance, Lei et al. (2017) described a synthetic method for producing 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which showed inhibition of tumor necrosis factor alpha and nitric oxide, showcasing the compound's potential in therapeutic applications (Lei et al., 2017). Similarly, Hassan et al. (2017) provided a new route to synthesize functionalized 3-heterocyclyl 4-hydroxy-2(1H)-quinolinones from a precursor compound, indicating the versatility of this chemical framework in generating novel heterocyclic compounds (Hassan et al., 2017).
Applications in Drug Development
Several studies have explored the application of this compound and its derivatives in drug development, particularly as inhibitors targeting specific enzymes or receptors. For example, the synthesis of [11C]HG-10-102-01, a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease, utilized a derivative compound as a precursor, illustrating the application of this chemical framework in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017). Another study by Certal et al. (2014) focused on the development of PI3Kβ-specific inhibitors for treating PTEN-deficient cancers, highlighting the role of derivatives in creating targeted therapies for oncological conditions (Certal et al., 2014).
Chemical Structure and Interaction Studies
Research into the structural properties and interactions of derivatives has provided insights into their potential biological activities. For example, Hobbs et al. (2019) discovered a potent non-nitrogen containing morpholine isostere, indicating the structural versatility of these compounds and their relevance in medicinal chemistry (Hobbs et al., 2019). Additionally, studies on uracil derivatives related to this compound have contributed to understanding DNA interaction mechanisms, further emphasizing the compound's utility in research into nucleic acid chemistry (Yao et al., 2013).
Mechanism of Action
Properties
IUPAC Name |
methyl 3-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-9-10(11(17)7-12(18)19-2)8-14-13(15-9)16-3-5-20-6-4-16/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGDQLJVINUTDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)CC(=O)OC)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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